N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide
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Overview
Description
N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide: is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Chlorination: The chlorination step can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine, such as 2-butylaniline, under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives under suitable conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst to yield the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Major Products:
Amino derivatives: from reduction of the nitro group.
Substituted derivatives: from nucleophilic substitution of the chloro group.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
- Evaluated for its pharmacokinetic and pharmacodynamic profiles.
Industry:
- Utilized in the development of agrochemicals.
- Applied in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the pyrazole ring play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact molecular pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
- N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxylate
- N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-sulfonamide
- N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-thiol
Comparison:
- N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide is unique due to its carboxamide group, which can influence its solubility, stability, and biological activity.
- The presence of the nitro group in all these compounds contributes to their potential biological activities, but the specific functional groups (carboxamide, sulfonamide, thiol) can lead to different pharmacological profiles and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O3/c1-2-3-6-9-7-4-5-8-10(9)16-14(20)12-11(15)13(18-17-12)19(21)22/h4-5,7-8H,2-3,6H2,1H3,(H,16,20)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPVTKWLGHTAFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=CC=C1NC(=O)C2=NNC(=C2Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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